molecular formula C31H38I6N6O13 B1261920 Ioxaglate meglumine CAS No. 59018-13-2

Ioxaglate meglumine

货号: B1261920
CAS 编号: 59018-13-2
分子量: 1464.1 g/mol
InChI 键: HUHDYASLFWQVOL-WZTVWXICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

碘海醇甲葡胺是一种用于诊断影像学检查的造影剂。它是一种离子型三碘化苯甲酸酯化合物,通过阻挡X射线来增强放射影像中内部结构的可见度。 该化合物通常用于血管造影、动脉造影、关节造影、胆管造影、泌尿造影和计算机断层扫描 .

准备方法

碘海醇甲葡胺通过将碘海醇酸溶解在注射用水(借助甲葡胺和氢氧化钠)中来制备。然后对溶液进行灭菌,以确保其适合静脉内使用。 最终产品中碘海醇甲葡胺和碘的含量不低于标示量的95.0%,也不高于105.0% .

化学反应分析

碘海醇甲葡胺会经历各种化学反应,包括:

科学研究应用

碘海醇甲葡胺在科学研究中有多种应用:

    化学: 它被用作模型化合物来研究碘化造影剂在各种化学环境中的行为。

    生物学: 研究人员利用它来研究造影剂对生物组织和细胞的影响。

    医学: 它广泛应用于诊断影像学中,以增强血管、器官和其他结构的可见度。

    工业: 该化合物用于开发和测试新的成像技术和造影剂

作用机制

碘海醇甲葡胺通过其结构中的碘原子阻挡X射线起作用。当注入体内时,它会与组织结合并增强X射线图像的对比度。这使得在诊断影像学检查过程中能够更好地观察内部结构。 该化合物通过电离实现水溶性,使其成为具有低渗透压的有效造影剂 .

相似化合物的比较

碘海醇甲葡胺与其他碘化造影剂相比具有独特性,因为它具有低渗透压和减少的副作用。类似的化合物包括:

    碘海醇: 另一种低渗透压造影剂,具有类似的应用。

    碘克沙醇: 一种用于各种成像程序的非离子造影剂。

    碘泛酸: 以其低渗透压和高安全性而闻名。

    碘佛醇: 用于广泛的诊断影像学应用

生物活性

Ioxaglate meglumine, commonly known as Hexabrix, is a non-ionic, low-osmolarity iodinated contrast agent primarily used in radiological imaging. Its biological activity is characterized by its pharmacokinetics, mechanism of action, and safety profile in various clinical applications.

Pharmacokinetics

This compound exhibits a two-compartment model of pharmacokinetics following intravenous administration. Key pharmacokinetic parameters include:

  • Volume of Distribution : The distribution of ioxaglate is rapid, with peak plasma concentrations achieved within 1 to 3 minutes after administration. The mean peak concentration observed was approximately 2.1 mg/mL .
  • Excretion : Approximately 50% of the administered dose is recovered in urine within 2 hours, escalating to about 90% by 24 hours . The primary route of elimination is renal, with minimal protein binding (less than 10%) observed .
  • Placental Transfer : Studies indicate that ioxaglate can cross the placental barrier and is excreted in breast milk, which raises considerations for its use in pregnant or lactating patients .

Ioxaglate functions as a contrast medium by enhancing the visibility of vascular structures during imaging procedures. Its mechanism involves:

  • Radiopacity : The presence of iodine atoms in ioxaglate provides the necessary radiopacity for imaging techniques such as computed tomography (CT) and angiography.
  • Hemodilution Effects : Upon injection, ioxaglate temporarily alters hemodynamics, which can affect blood pressure and heart rate .

Clinical Applications

This compound is utilized in various imaging studies due to its favorable properties:

  • Urography : A clinical trial demonstrated that Hexabrix resulted in higher urinary iodine concentrations and superior diagnostic quality in excretory urograms compared to traditional contrast agents like diatrizoate meglumine .
  • Cranial CT : It has been established as a safe and effective agent for enhancing cranial CT imaging, with studies supporting its efficacy and safety profile .

Safety Profile

The safety of this compound has been assessed through numerous studies. Key findings include:

  • Adverse Effects : Common side effects reported include transient changes in blood pressure and heart rate. Significant laboratory parameter changes were noted post-administration, including alterations in hematology and clinical chemistry results .
  • Thyroid Function Impact : Iodine-containing contrast agents like ioxaglate may interfere with thyroid function tests due to iodine estimation .

Comparative Analysis

A comparative analysis of this compound with other contrast agents reveals distinct advantages:

ParameterThis compound (Hexabrix)Diatrizoate Meglumine (Renografin)
Urinary Iodine ConcentrationHigherLower
Diagnostic QualitySuperiorStandard
Heart Rate ChangeLess significantBiphasic rise then fall
Overall Patient DiscomfortLowerHigher

Case Studies

  • Urography Study : In a double-blind trial involving 60 patients, those administered Hexabrix reported significantly less discomfort and better diagnostic outcomes compared to those receiving Renografin .
  • Pregnancy Study : Research conducted on pregnant mice indicated that ioxaglate could cross the placental barrier, suggesting caution in its use during pregnancy due to potential fetal exposure .

属性

CAS 编号

59018-13-2

分子式

C31H38I6N6O13

分子量

1464.1 g/mol

IUPAC 名称

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI 键

HUHDYASLFWQVOL-WZTVWXICSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

手性 SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

规范 SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Key on ui other cas no.

59018-13-2

同义词

Hexabrix
Ioxaglate
Ioxaglate Meglumine
Ioxaglate Sodium
Ioxaglate, Methylglucamine
Ioxaglic Acid
Ioxaglic Acid Monosodium Salt
Ioxaglic Acid, Calcium Salt (2:1)
Meglumine, Ioxaglate
Methylglucamine Ioxaglate
P-286 (Contrast Media)
P286 (Contrast Media)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioxaglate meglumine
Reactant of Route 2
Reactant of Route 2
Ioxaglate meglumine
Reactant of Route 3
Ioxaglate meglumine
Reactant of Route 4
Ioxaglate meglumine
Reactant of Route 5
Reactant of Route 5
Ioxaglate meglumine
Reactant of Route 6
Ioxaglate meglumine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。